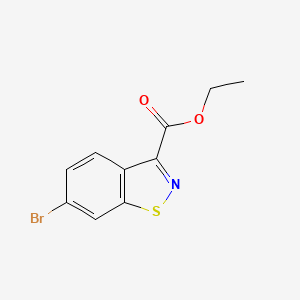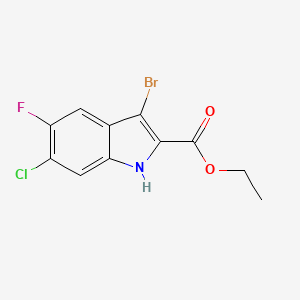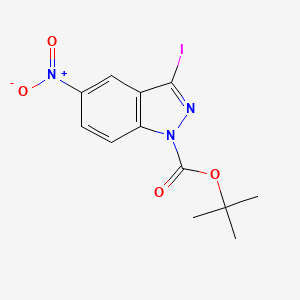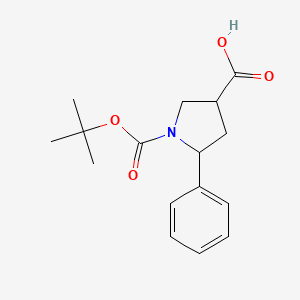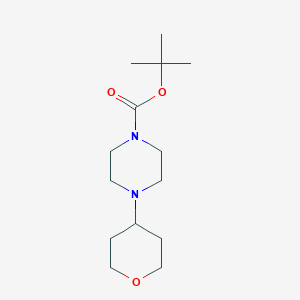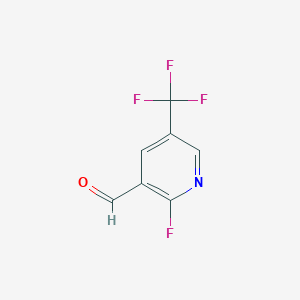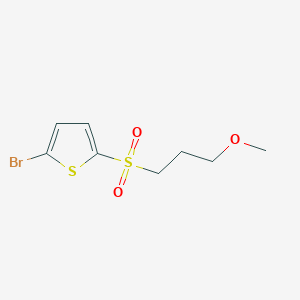
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene
Übersicht
Beschreibung
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene (2B5MPS) is a sulfur-containing organic compound that is synthesized through a variety of methods. It has a wide range of applications in the fields of scientific research, including the study of biochemical and physiological effects, and in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Research on thiophene derivatives, including those with bromo and alkylsulfonyl groups, has led to the synthesis of various compounds with potential applications in materials science. For instance, Gol'dfarb, Kalik, and Zav’yalova (1983) focused on the synthesis and properties of substituted thiophenes, highlighting their significance in chemical synthesis (Gol'dfarb, Kalik, & Zav’yalova, 1983).
Photostabilizers for Materials
- Thiophene derivatives have been utilized as photostabilizers for poly(vinyl chloride) (PVC). The study by Balakit et al. (2015) synthesized new thiophene derivatives that significantly reduced the photodegradation of PVC films, demonstrating their potential use in enhancing the durability of PVC materials (Balakit et al., 2015).
Electrochemical Applications
- The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) by Cihaner and Önal (2007) explored its use in device applications. Their research showed that this polymer has potential in electrochromic devices due to its favorable optical and electrochemical properties (Cihaner & Önal, 2007).
Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) investigated the use of a zinc phthalocyanine compound, substituted with a thiophene derivative, for photodynamic therapy in cancer treatment. Their findings suggest its potential as a Type II photosensitizer due to its high singlet oxygen quantum yield and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Polymer Synthesis
- Wu, Chen, and Rieke (1996) focused on synthesizing regioregular poly[3-(alkylthio)thiophenes] using a 2-bromo-3-(alkylthio)thiophene derivative. Their research contributes to the understanding of the synthesis and properties of conducting polymers, which are important in various technological applications (Wu, Chen, & Rieke, 1996).
Antibacterial and Antimicrobial Properties
- Benneche et al. (2011) synthesized thiophenones with potential antibacterial and biofilm reduction properties. Their research indicates the utility of thiophene derivatives in developing new antimicrobial agents (Benneche et al., 2011).
Eigenschaften
IUPAC Name |
2-bromo-5-(3-methoxypropylsulfonyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3S2/c1-12-5-2-6-14(10,11)8-4-3-7(9)13-8/h3-4H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKAUJXFQVLJEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCS(=O)(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(3-methoxypropylsulfonyl)thiophene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



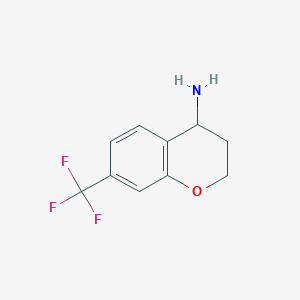
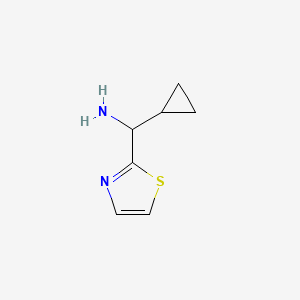
![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)
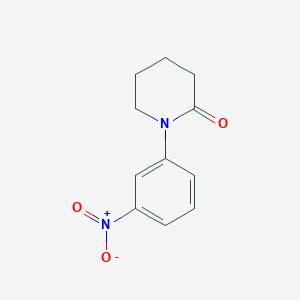
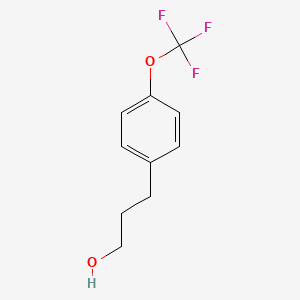
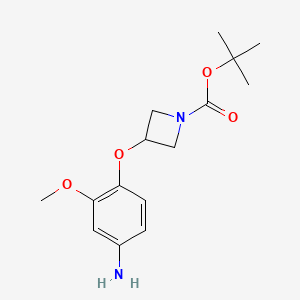
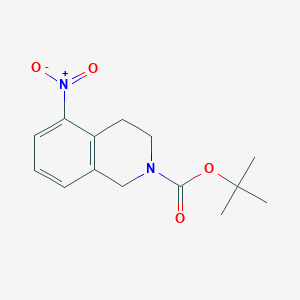
![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B1394113.png)
